molecular formula C13H17BrO B14815793 2-Bromo-4-(cyclohexylmethyl)phenol

2-Bromo-4-(cyclohexylmethyl)phenol

Cat. No.: B14815793
M. Wt: 269.18 g/mol
InChI Key: QJTHHTYWERQLBH-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclohexylmethyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a cyclohexylmethyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(cyclohexylmethyl)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method helps in maintaining a steady state and improving the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-(cyclohexylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and binding to biological molecules. The compound may exert its effects by disrupting cellular processes or interacting with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 2-Bromo-4-ethylphenol
  • 2-Bromo-4-(tert-butyl)phenol

Uniqueness

2-Bromo-4-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

2-bromo-4-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17BrO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

QJTHHTYWERQLBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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